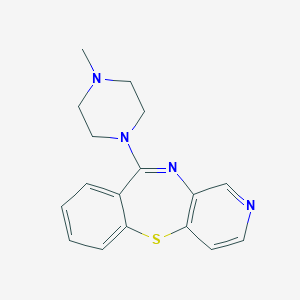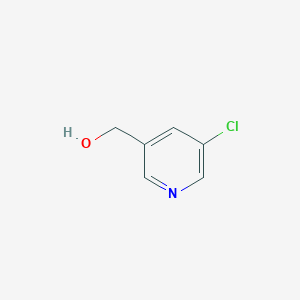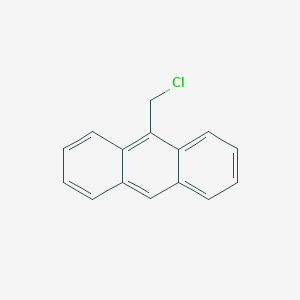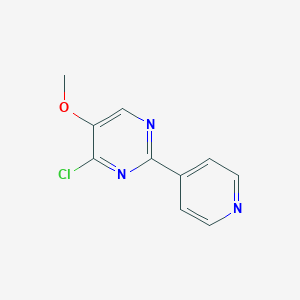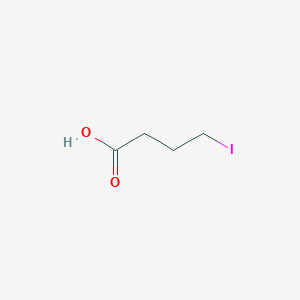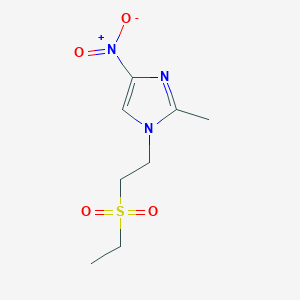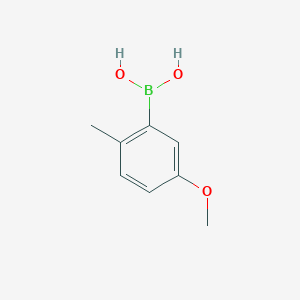![molecular formula C13H6ClNO5 B151871 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride CAS No. 126590-72-5](/img/structure/B151871.png)
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and its ability to exhibit a range of biological activities. In
Mechanism Of Action
The mechanism of action of 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific molecular targets in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to a reduction in inflammation. It has also been shown to induce cell death in cancer cells by targeting specific signaling pathways that are essential for cell survival.
Biochemical And Physiological Effects
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride in lab experiments include its unique chemical structure, which allows for the exploration of various biological activities. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride. One direction is to explore its potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections. Another direction is to investigate its mechanism of action in more detail, which may lead to the identification of new molecular targets for drug development. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be essential for its use in clinical settings.
In conclusion, 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride is a unique chemical compound that has shown great potential for various scientific research applications. Its synthesis method is reliable and efficient, and it exhibits a range of biological activities that make it a promising lead compound for drug development. Further research is needed to explore its full potential and to determine its safety and toxicity, which will be essential for its use in clinical settings.
Synthesis Methods
The synthesis of 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride involves the reaction of 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carboxylic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide. This reaction leads to the formation of the desired product, 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride. This synthesis method is reliable and efficient, and it has been widely used in the preparation of this compound for various research purposes.
Scientific Research Applications
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been used as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections.
properties
CAS RN |
126590-72-5 |
|---|---|
Product Name |
2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride |
Molecular Formula |
C13H6ClNO5 |
Molecular Weight |
291.64 g/mol |
IUPAC Name |
2-furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C13H6ClNO5/c14-12(16)11-4-15-13(20-11)10-2-6-1-8-9(18-5-17-8)3-7(6)19-10/h1-4H,5H2 |
InChI Key |
NFWMHESKKCXUTH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



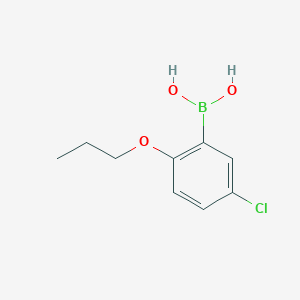
![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
